molecular formula C16H13ClN4O2 B2662896 2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide CAS No. 1798772-88-9

2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide

Cat. No.: B2662896
CAS No.: 1798772-88-9
M. Wt: 328.76
InChI Key: QLAPQFYGDVJXIX-UHFFFAOYSA-N
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Description

2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloropyrazine ring, a methylformamido group, and an ethynylphenyl moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyrazine Intermediate: The synthesis begins with the preparation of 6-chloropyrazine-2-carboxylic acid. This intermediate is obtained through the chlorination of pyrazine-2-carboxylic acid using thionyl chloride.

    Amidation Reaction: The chloropyrazine intermediate is then reacted with N-methylformamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the N-methylformamido derivative.

    Acetylation: The final step involves the acetylation of the N-methylformamido derivative with 3-ethynylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloropyrazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced amides and alcohols

    Substitution: Formation of substituted pyrazine derivatives

Scientific Research Applications

2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.

    Modulate Gene Expression: The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole
  • (6-chloropyrazin-2-yl)methanol
  • 2-amino-6-chloropyrazine

Uniqueness

2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-[2-(3-ethynylanilino)-2-oxoethyl]-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-3-11-5-4-6-12(7-11)19-15(22)10-21(2)16(23)13-8-18-9-14(17)20-13/h1,4-9H,10H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAPQFYGDVJXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C#C)C(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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